2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid
CAS No.:
Cat. No.: VC15858342
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2S |
|---|---|
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid |
| Standard InChI | InChI=1S/C12H17NO2S/c1-9-5-6-10(16-9)11(12(14)15)13-7-3-2-4-8-13/h5-6,11H,2-4,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | GSAGEGUORBPLOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(C(=O)O)N2CCCCC2 |
Introduction
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring and a piperidine moiety. This compound is of interest in both synthetic chemistry and pharmacology due to its unique structural features, which include a carboxylic acid functional group that enhances its reactivity and potential biological activity.
Key Features:
-
Molecular Formula: C12H17NO2S
-
Molecular Weight: Approximately 239.34 g/mol (as per CAS 1248751-77-0) .
-
Structural Components: Thiophene ring and piperidine moiety.
Synthesis Overview:
-
Starting Materials: Thiophene derivatives and piperidine compounds.
-
Reaction Conditions: Typically involve condensation or coupling reactions under controlled conditions.
Biological Activity and Potential Applications
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid has been studied for its potential biological activities, particularly in interaction studies involving enzymes or receptors. Techniques such as molecular docking and in vitro assays are employed to evaluate its binding affinities and biological activities.
Potential Applications:
-
Pharmacological Studies: Focus on its interaction with biological targets.
-
Therapeutic Development: Potential as a therapeutic agent due to its unique structure.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid, each exhibiting unique properties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid | Contains a cyano group | Enhances reactivity |
| 5-Methylthiophene | Lacks piperidine functionality | Simpler structure |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Exhibits anti-inflammatory properties | More complex structure |
Future Research Directions:
-
Optimization of Synthesis: Improving yield and purity.
-
Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.
-
Preclinical Efficacy: Testing in relevant disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume